Methoxyacetylene
Description
Historical Context and Evolution of Research in Alkynyl Ethers
The field of ether synthesis has a long history, with foundational methods like the Williamson ether synthesis being developed by Alexander Williamson in 1850. byjus.comwikipedia.org This reaction, which forms an ether from an organohalide and a deprotonated alcohol, was crucial in proving the structure of ethers. byjus.comwikipedia.org
Research into the more specialized class of alkynyl ethers gained momentum later. Early work by chemists like Arens and Schmid explored the synthesis and reactivity of these compounds. nih.govtminehan.com They discovered that benzyl (B1604629) alkynyl ethers could undergo a tminehan.comtminehan.com-sigmatropic rearrangement to form indanones. nih.gov Initial synthetic routes to alkynyl ethers were often challenging, but progress has been made over time. For instance, a classic and widely used method for preparing ynol ethers on a larger scale involves the dehalogenation of trichloroethylene. ucl.ac.uk More contemporary methods have also been developed, such as a mild synthesis starting from α-diazoketones, which can be used with primary, secondary, and tertiary alcohols. ucl.ac.uk The evolution of this field has been marked by a steady increase in new synthetic methodologies, transforming alkynyl ethers from mere laboratory curiosities into versatile and powerful building blocks in modern organic synthesis. ucl.ac.uk
Significance of Methoxyacetylene as a Model Compound and Synthetic Intermediate
This compound serves as a fundamental model for the study of alkynyl ethers due to its simple structure. ontosight.ai Its reactivity is a subject of interest in organic chemistry, and it is used as an intermediate in the synthesis of various specialty chemicals, pharmaceuticals, and agrochemicals. ontosight.aiontosight.ai
As a synthetic intermediate, this compound is a versatile C2 building block. It participates in a wide array of chemical transformations, including:
Cycloaddition Reactions this compound is a valuable component in cycloaddition reactions, which are powerful methods for forming cyclic compounds. ontosight.aiwikipedia.org It can undergo [2+2] cycloadditions with ketenes or formaldehyde (B43269) and [4+2] cycloadditions, such as in the reaction with sulfoxide (B87167) I-305 to form a key intermediate. researchgate.netnih.gov These reactions are crucial for constructing various molecular architectures. ucl.ac.uk
Addition Reactions The triple bond in this compound is reactive towards addition reactions, allowing for the introduction of new functional groups. ontosight.ai
Metal-Catalyzed Reactions It can be used in metal-catalyzed reactions, such as those involving palladium-copper catalysts, to form new carbon-carbon bonds. beilstein-journals.org For example, heating this compound with a chromium carbenoid, followed by oxidation, has been used to produce a p-quinone. ucsb.edu
Precursor to Other Intermediates this compound can serve as a precursor to other reactive species. For example, tert-butyl ynol ethers are known to be useful sources of ketene (B1206846), which can then be used in subsequent cycloaddition reactions. ucl.ac.uk
Scope and Objectives of Academic Inquiry into this compound
The academic study of this compound is driven by the goal of leveraging its unique reactivity for the advancement of organic synthesis. A primary objective is the development of new synthetic methods. ucl.ac.uk Researchers focus on creating novel, efficient, and selective chemical reactions. This includes exploring its use in tandem bond-forming reactions and metal-catalyzed cross-coupling reactions to introduce the methoxyethynyl group into more complex molecules. tminehan.combeilstein-journals.org
A significant area of inquiry is the application of this compound in the total synthesis of complex natural products. For instance, it was used as a starting material alongside crotonaldehyde (B89634) to prepare a biselectrophile needed for the synthesis of cortisone. libretexts.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
6443-91-0 |
|---|---|
Molecular Formula |
C3H4O |
Molecular Weight |
56.06 g/mol |
IUPAC Name |
methoxyethyne |
InChI |
InChI=1S/C3H4O/c1-3-4-2/h1H,2H3 |
InChI Key |
QRNDDJXJUHBGSG-UHFFFAOYSA-N |
Canonical SMILES |
COC#C |
Origin of Product |
United States |
Synthetic Methodologies for Methoxyacetylene and Its Functionalized Analogues
Classical Approaches to Methoxyacetylene Synthesis
The foundational methods for synthesizing this compound rely on fundamental organic reactions, primarily elimination, to construct the characteristic C≡C-O motif.
The formation of the ethynyl (B1212043) ether functional group is typically achieved through elimination reactions where two substituents are removed from adjacent carbon atoms to form a π-bond. In the case of alkynes, this process must occur twice. The E2 (bimolecular elimination) mechanism is common, involving a concerted step where a base removes a proton and a leaving group departs simultaneously. libretexts.orglibretexts.org For the synthesis of alkynes, a double elimination from a dihaloalkane is a frequent strategy. libretexts.org This can proceed from either vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). libretexts.org The reaction generally requires high temperatures and a strong base, such as an alkoxide. libretexts.org
A specific and widely applied class of elimination reactions for synthesizing this compound is dehydrohalogenation. This involves the removal of a hydrogen halide (H-X) from a substrate. To form the alkyne, this process is performed twice.
One of the most direct classical syntheses of this compound involves the treatment of acetals of chloroacetaldehyde (B151913) with a very strong base. thieme-connect.de For instance, the reaction of chloroacetaldehyde dimethyl acetal (B89532) with sodium amide results in the elimination of both hydrogen chloride and a molecule of methanol (B129727) to yield the desired this compound. thieme-connect.de The use of an excess of sodium amide can lead to the in-situ formation of sodium methoxyacetylide, which can then be used for subsequent alkylation reactions. thieme-connect.de
Another approach involves the dehydrohalogenation of haloacetals using conditions that favor E2-type eliminations. njit.edu For example, using a high concentration of a strong base like sodium methoxide (B1231860) can promote the elimination pathway. njit.edu The synthesis of alkynes via double dehydrohalogenation from dihaloalkanes often requires at least two equivalents of a strong base, and for terminal alkynes, three equivalents may be necessary due to the acidity of the resulting alkyne's terminal proton. libretexts.org Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a commonly used reagent system for this transformation due to its strength and ability to minimize side reactions like positional rearrangement of the triple bond. libretexts.org
| Precursor Substrate | Base/Reagent System | Reaction Type | Key Finding |
| Chloroacetaldehyde dimethyl acetal | Sodium amide (NaNH₂) | Dehydrohalogenation/Elimination | Forms this compound through the loss of HCl and methanol. thieme-connect.de |
| Vicinal or Geminal Dihaloalkane | Sodium amide (NaNH₂) in liquid ammonia | Double Dehydrohalogenation (E2) | A general and effective method for alkyne synthesis, preventing product rearrangement. libretexts.org |
| Bromoacetal | Sodium methoxide in methanol | Dehydrohalogenation (E2) | High base concentration favors the E2 elimination pathway to form the ether. njit.edu |
| 2,3-Dibromopentane | Sodium amide in liquid ammonia | Double Dehydrohalogenation (E2) | Proceeds through a vinylic halide intermediate to form the corresponding alkyne. libretexts.orglibretexts.org |
Elimination Reactions for the Formation of the Ethynyl Ether Moiety
Modern and Advanced Synthetic Strategies for this compound
While classical methods are robust, modern synthesis seeks greater efficiency, control, and access to complex analogues. This has led to the development of transition metal-catalyzed reactions and stereoselective pathways.
Transition metals are pivotal in modern organic synthesis for their ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. ucl.ac.uk While direct catalytic synthesis of the parent this compound is less common, transition metals are instrumental in preparing its precursors and functionalized derivatives. For example, chromium hexacarbonyl has been utilized with lithiated vinyl intermediates, which then react with acetylenes in a regioselective manner to produce hydroquinone (B1673460) derivatives, which are precursors to more complex structures. ucsb.edu Copper catalysts are also employed; for instance, copper(I) chloride has been shown to improve yields in the formation of alkynyl thioethers, which are sulphur analogues of alkynyl ethers. ucl.ac.uk These methods highlight the power of transition metals in constructing the core structures from which functionalized this compound analogues can be derived.
Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of modern chemical synthesis. inflibnet.ac.inchemistrydocs.com In the context of this compound, this typically involves the reaction of its corresponding metal acetylide (an ynolate) with a prochiral substrate or under the influence of a chiral catalyst. chemrxiv.org
A notable example is the torquoselective olefination of carbonyl compounds with ynolates. researchgate.net This reaction proceeds through a [2+2] cycloaddition to form a β-lactone enolate, which then undergoes a stereospecific electrocyclic ring-opening. The stereochemistry of the final tetrasubstituted alkene product is controlled by the electronic properties of the substituents on the carbonyl compound. researchgate.net Such methodologies allow for the highly controlled construction of complex molecules with defined stereochemistry, where the this compound unit is incorporated into a larger, stereochemically rich framework. researchgate.net A reaction is considered stereoselective if it yields a predominance of one stereoisomer, which can be either a diastereomer or an enantiomer. inflibnet.ac.inchemrxiv.org
| Reaction Type | Reactants | Chiral Influence | Outcome |
| Torquoselective Olefination | Ynolate (from this compound), Carbonyl Compound (e.g., Acylsilane) | Substituent electronic effects | Highly stereoselective formation of tetrasubstituted alkenes. researchgate.net |
| Asymmetric Addition | Achiral Carbonyl Compound, Chiral Nucleophile | Chiral reagent | Diastereomeric transition states lead to the preferential formation of one product diastereomer. chemistrydocs.com |
| Catalytic Asymmetric Synthesis | Prochiral Substrate, Chiral Catalyst | Chiral catalyst | Enantioselective introduction of new stereocenters. ethz.ch |
Moving away from traditional halogenated precursors offers potential advantages in terms of atom economy and greener synthesis profiles. Research has explored alternative starting materials for generating this compound. One such pathway is the pyrolysis of 1,2-dimethoxyethylene. njit.edu In this proposed reaction, the elimination of a molecule of methanol from the substrate would directly yield this compound. njit.edu Although this compound itself is known to be prone to polymerization, this route represents a conceptually different, non-halogenated approach to its formation. njit.eduucl.ac.uk The development of such methods is driven by the desire to create more sustainable and innovative synthetic protocols that avoid the use of halogenated compounds. ucl.ac.uk
Stereoselective and Enantioselective Pathways for this compound Derivatization
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound and its analogues is a critical aspect of modern chemical research, aiming to develop more sustainable and environmentally benign processes. The focus is on minimizing the environmental footprint by improving efficiency, reducing waste, and using safer materials. Key principles such as catalysis, atom economy, and the use of greener solvents are central to these efforts.
A primary goal in greening the synthesis of acetylenic compounds is the development of highly efficient catalytic systems. Catalysis is preferred over stoichiometric reagents because it reduces waste generation. For instance, transition-metal catalyzed reactions, such as those involving palladium or copper, can facilitate the construction of the alkyne framework under milder conditions than traditional methods, which often require harsh reagents like strong bases (e.g., sodium amide) in solvents like liquid ammonia. The development of catalysts that can be easily recovered and reused further enhances the sustainability of the process.
Atom economy, another core principle of green chemistry, is maximized by designing synthetic routes where the majority of atoms from the reactants are incorporated into the final product. Addition reactions are inherently more atom-economical than elimination or substitution reactions, which generate stoichiometric byproducts. Research in alkyne synthesis focuses on developing catalytic addition pathways that can form C-O and C-C bonds efficiently, thereby providing a more atom-economical route to functionalized alkynes like this compound.
The choice of solvent is also a significant consideration in green synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For alkyne synthesis, research has explored performing reactions in aqueous media or using phase-transfer catalysis to minimize the reliance on hazardous organic solvents.
The table below summarizes key research findings and strategies for applying green chemistry principles to the synthesis of acetylenic compounds, with direct relevance to this compound.
| Green Chemistry Principle | Synthetic Strategy/Application | Detailed Research Findings |
| Catalysis | Use of transition-metal catalysts | Palladium and copper co-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) allow for the formation of the alkyne C-C bond under mild conditions, avoiding strong bases. |
| Atom Economy | Development of addition reactions | Catalytic addition of methanol to a suitable C2-synthon represents a highly atom-economical route, in contrast to elimination reactions that produce salt waste. |
| Safer Solvents | Replacement of hazardous organic solvents | The use of aqueous media or phase-transfer catalysis has been investigated for alkyne synthesis to replace volatile and toxic solvents like liquid ammonia or DMF. |
| Energy Efficiency | Alternative energy sources | Microwave-assisted organic synthesis (MAOS) has been demonstrated to significantly reduce reaction times and improve yields in various alkyne-forming reactions. |
By focusing on these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for producing this compound and other valuable acetylenic compounds.
Reactivity and Reaction Mechanisms of Methoxyacetylene
Electrophilic Additions to Methoxyacetylene
Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich triple bond of this compound. numberanalytics.com The presence of the methoxy (B1213986) group directs the regioselectivity of these additions.
Regioselectivity and Stereoselectivity in Electrophilic Additions to the Ethynyl (B1212043) Ether
The addition of electrophiles to this compound generally follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the triple bond, and the nucleophile adds to the more substituted carbon. libretexts.orglibretexts.org This regioselectivity is attributed to the formation of a more stable carbocation intermediate. The methoxy group can stabilize an adjacent positive charge through resonance, thus favoring the formation of the carbocation at the carbon atom bonded to the methoxy group.
For instance, in the hydration of this compound catalyzed by acid, the proton (electrophile) adds to the terminal carbon, leading to a resonance-stabilized vinyl cation. The subsequent attack by a water molecule (nucleophile) occurs at the internal carbon, ultimately yielding methyl acetate (B1210297) after tautomerization of the initial enol ether.
The stereoselectivity of electrophilic additions to alkynes is typically anti-addition, where the two new groups add to opposite faces of the triple bond. However, the stereochemical outcome can be influenced by the specific reactants and reaction conditions. masterorganicchemistry.com
| Electrophile (E+) | Nucleophile (Nu-) | Major Product | Regioselectivity |
| H⁺ | H₂O | Methyl acetate | Markovnikov |
| H⁺ | ROH | Methyl ester | Markovnikov |
| Br⁺ | Br⁻ | 1,2-Dibromo-1-methoxyethene | Markovnikov |
Mechanistic Pathways of Acid-Catalyzed Additions to this compound
Acid-catalyzed additions to this compound proceed through a stepwise mechanism. chemistrysteps.com The initial step involves the protonation of the triple bond by a strong acid to form a vinyl carbocation intermediate. libretexts.org This intermediate is stabilized by the resonance contribution from the adjacent oxygen atom of the methoxy group.
The subsequent step involves the attack of a nucleophile, such as water or an alcohol, on the carbocation. libretexts.org This results in the formation of a protonated enol ether, which then undergoes deprotonation to yield the enol ether. The enol ether is generally unstable and tautomerizes to the more stable carbonyl compound. wikipedia.org For example, the acid-catalyzed hydration of this compound yields methyl acetate as the final product. masterorganicchemistry.comchemistrysteps.comlibretexts.orgleah4sci.com
Nucleophilic Additions to this compound
The electron-withdrawing nature of the methoxy group, through its inductive effect, can also activate the triple bond for nucleophilic attack, although this is less common than electrophilic addition. wikipedia.org
Carbanion Additions to the Activated Alkyne of this compound
Strong nucleophiles, such as carbanions derived from organometallic reagents (e.g., Grignard reagents or organolithium compounds), can add to the triple bond of this compound. geeksforgeeks.orgnumberanalytics.com The addition typically occurs at the carbon atom bearing the methoxy group, displacing it in a nucleophilic substitution-like fashion, or at the terminal carbon. The regioselectivity of these additions can be influenced by factors such as the nature of the carbanion, the solvent, and the presence of coordinating species. numberanalytics.com Resonance-stabilized carbanions are particularly effective in these reactions. fiveable.me
| Carbanion Source | Solvent | Major Product Type |
| R-MgX (Grignard Reagent) | Diethyl ether, THF | Substituted alkyne or allene |
| R-Li (Organolithium) | Hexane, THF | Substituted alkyne or allene |
| Enolates | THF, DMF | β-alkoxy enone |
Heteroatom Nucleophile Additions and their Regiochemical Control
Heteroatom nucleophiles, such as amines and thiols, can also add to this compound, often under basic conditions or with the aid of a catalyst. numberanalytics.com The regiochemical outcome of these additions is highly dependent on the reaction conditions. The addition can occur in a Michael-type fashion, where the nucleophile attacks the β-carbon (the terminal carbon), or at the α-carbon, leading to the substitution of the methoxy group. The stereochemistry of these additions can also be controlled to some extent by the choice of reagents and reaction conditions. numberanalytics.com
Pericyclic and Cycloaddition Reactions Involving this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org this compound can participate in various pericyclic reactions, most notably cycloaddition reactions, where it acts as a two-π-electron component. msu.edu
Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org this compound can react with dienes in Diels-Alder reactions ([4+2] cycloadditions) and with other π-systems in other types of cycloadditions. libretexts.orgmdpi.com The electron-donating methoxy group influences the reactivity and regioselectivity of these cycloadditions. For example, in the Diels-Alder reaction with an unsymmetrical diene, the methoxy group directs the regioselectivity of the addition. This compound has also been utilized in higher-order cycloaddition reactions. mdpi.com
| Reaction Type | Reactant Partner | Product Type |
| [4+2] Cycloaddition (Diels-Alder) | 1,3-Butadiene | Substituted cyclohexadiene |
| [2+2] Cycloaddition | Ketene (B1206846) | Substituted cyclobutenone |
| 1,3-Dipolar Cycloaddition | Azide (B81097) | Triazole |
Diels-Alder Reactions with this compound as a Dienophile
This compound can function as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. Its reactivity is influenced by the electron-donating nature of the methoxy group, which activates the alkyne for reaction with electron-deficient dienes.
A notable application of this compound in a Diels-Alder type reaction is seen in the synthesis of complex natural products. For instance, in a strategy aimed at synthesizing basiliolide and transtaganolide natural products, a key step involves a formal [5+2] annulation process. This reaction involves an advanced tricyclic intermediate and this compound or a suitable derivative. caltech.edu The tricycle would be prepared from a tandem Claisen/Diels-Alder sequence of a specific ester. caltech.edu
Computational studies have also explored the intramolecular Diels-Alder reaction of substrates derived from this compound and formaldehyde (B43269), sometimes under the influence of a Lewis acid catalyst like BF₃. agrisearch.cn These studies help to elucidate the reaction mechanism and the effect of catalysts on the process. agrisearch.cn
[2+1], [2+2], and [2+3] Cycloadditions of this compound
This compound participates in various cycloaddition reactions beyond the Diels-Alder reaction, including [2+1], [2+2], and [2+3] cycloadditions, expanding its utility in synthesizing diverse cyclic structures.
[2+3] Cycloadditions: While specific examples of [2+3] cycloadditions involving this compound are less commonly detailed in the provided context, this type of reaction is a general class of cycloadditions that this compound can undergo. These reactions typically involve a three-atom dipole and lead to the formation of five-membered heterocyclic rings.
The table below summarizes some of the cycloaddition reactions involving this compound and related compounds.
| Reaction Type | Reactants | Catalyst/Promoter | Key Intermediate/Product | Ref. |
| Formal [5+2] Annulation | Advanced tricycle, this compound | - | Basiliolide/Transtaganolide core | caltech.edu |
| Intramolecular Diels-Alder | Substrate from this compound and Formaldehyde | BF₃ (optional) | Six-membered ring | agrisearch.cn |
| [2+2] Cycloaddition | This compound, Formaldehyde | BF₃ | 2-H-Methoxyoxete | researchgate.net |
| [2+2] Cycloaddition | Ethoxyacetylene, Alkoxy aldehydes | MgBr₂–Et₂O | 4-Ethoxy-2H-oxetes | researchgate.net |
1,3-Dipolar Cycloaddition Reactions with this compound
This compound is a valuable partner in 1,3-dipolar cycloaddition reactions, a versatile method for constructing five-membered heterocyclic rings. These reactions involve the addition of a 1,3-dipole to the alkyne (the dipolarophile).
A prominent example is the strain-promoted alkyne-nitrone cycloaddition (SPANC). This reaction offers rapid and specific functionalization and has been developed for bioorthogonal labeling. nih.govrsc.org While the provided information focuses on the general methodology and its application with various alkynes, this compound's activated triple bond makes it a suitable candidate for such reactions. The reaction between a nitrone and an alkyne leads to the formation of an isoxazoline (B3343090) ring. nih.gov
Another significant 1,3-dipolar cycloaddition is the azide-alkyne cycloaddition, often referred to as "click chemistry." This reaction, typically catalyzed by copper(I), involves the reaction of an azide with a terminal alkyne to form a 1,2,3-triazole ring. This methodology is widely used in medicinal chemistry for bioconjugation due to its high efficiency and mild reaction conditions. nih.gov Given the terminal nature of this compound, it can readily participate in such cycloadditions.
The synthesis of isoxazoles, another important class of five-membered heterocycles, can be achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. rsc.org This provides a direct route to substituted isoxazoles.
The following table provides an overview of 1,3-dipolar cycloaddition reactions applicable to this compound.
| 1,3-Dipole | Dipolarophile | Product Heterocycle | Application/Significance | Ref. |
| Nitrone | Alkyne (e.g., this compound) | Isoxazoline | Bioorthogonal labeling (SPANC) | nih.govrsc.org |
| Azide | Terminal Alkyne (e.g., this compound) | 1,2,3-Triazole | "Click Chemistry," Bioconjugation | nih.gov |
| Nitrile Oxide | Alkyne (e.g., this compound) | Isoxazole | Synthesis of substituted isoxazoles | rsc.org |
Transition Metal-Catalyzed Reactions of this compound
Transition metal catalysis provides a powerful platform for the functionalization of this compound, enabling a variety of transformations including cross-coupling, cyclization, and polymerization reactions.
Cross-Coupling Reactions Utilizing this compound (e.g., Sonogashira, Suzuki, Stille)
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is a cornerstone of modern organic synthesis for creating conjugated enynes and arylalkynes under mild conditions. libretexts.orgorganic-chemistry.orgscirp.org this compound, as a terminal alkyne, is a suitable substrate for Sonogashira couplings. However, reports indicate that successful cross-coupling reactions of this compound with vinyl or aryl halides can be challenging. caltech.edu For instance, attempts to couple this compound derivatives in the synthesis of basiliolide and transtaganolide natural products were unsuccessful. caltech.edu It was also noted that the methoxyenyne intermediate can be unstable under the reaction conditions. caltech.edu
While direct examples of Suzuki and Stille couplings with this compound are not detailed in the provided context, these are powerful cross-coupling reactions that generally involve organoboron and organotin compounds, respectively. The challenges associated with the stability of this compound and its derivatives under certain catalytic conditions might extend to these reactions as well.
The table below summarizes key aspects of the Sonogashira coupling relevant to this compound.
| Reaction | Reactants | Catalysts | Products | Significance/Challenges | Ref. |
| Sonogashira Coupling | Terminal alkyne (e.g., this compound), Aryl/Vinyl halide | Palladium complex, Copper(I) salt | Arylalkyne, Conjugated enyne | Forms C(sp)-C(sp²) bonds. Challenges with this compound stability. | caltech.edulibretexts.orgwikipedia.org |
Metal-Mediated Cyclizations and Annulations Involving this compound
Metal-mediated reactions offer pathways for constructing complex cyclic and polycyclic systems using this compound as a building block. These reactions often involve the coordination of the alkyne to a metal center, followed by intramolecular insertion or annulation steps.
One notable example is a formal [5+2] annulation strategy proposed for the synthesis of basiliolide/transtaganolide natural products. This approach involves the reaction of an advanced tricyclic vinyl halide with this compound or a derivative to construct the C ring of the target molecules. caltech.edu Although this specific transformation proved challenging, it highlights the strategic thinking around using this compound in metal-mediated annulations.
Another instance involves the preparation of a biselectrophile from this compound and crotonaldehyde (B89634). This intermediate was then used in a base-mediated reaction to construct a furan-containing product. libretexts.org
Metal-mediated cyclizations can also be part of cascade sequences. For example, a domino intermolecular Sonogashira coupling of a bromophenoxy derivative with a terminal alkyne can be followed by an intramolecular carbanion-yne cyclization to yield substituted benzo[b]furans. organic-chemistry.org While not explicitly using this compound, this illustrates a general strategy where the alkyne moiety, once coupled, participates in a subsequent metal-free cyclization.
The following table highlights examples of metal-mediated cyclizations and annulations involving this compound.
| Reaction Type | Key Reactants | Metal/Mediator | Product Type | Ref. |
| Formal [5+2] Annulation | Tricyclic vinyl halide, this compound | Palladium (implied) | Polycyclic ether | caltech.edu |
| Furan Synthesis | Intermediate from this compound and crotonaldehyde | Base | Furan derivative | libretexts.org |
Oligomerization and Polymerization Catalysis of this compound
This compound can undergo oligomerization and polymerization reactions, often facilitated by transition metal catalysts, to form polymers with specific properties. ontosight.ai The presence of the methoxy group influences the electronic properties of the alkyne and the resulting polymer.
While detailed studies on the specific catalysts and mechanisms for this compound polymerization are not extensively covered in the provided search results, the general reactivity of alkynes in polymerization is well-established. For instance, palladium catalysis is known to cause the formation of oligomeric products from certain alkyne-containing substrates. caltech.edu In the context of a Sonogashira coupling attempt, the instability of a stannane (B1208499) reagent to palladium catalysis led to the formation of oligomeric products. caltech.edu
Computational studies have also been performed on the chemical shifts of this compound, which can be relevant for characterizing the structure of its oligomers and polymers. acs.org
The potential for this compound to form polymers makes it a monomer of interest for materials science. ontosight.ai The resulting poly(this compound) would be a substituted polyacetylene, a class of conjugated polymers known for their electronic properties.
Rearrangement Reactions of this compound and its Derivatives
Rearrangement reactions involving this compound and its derivatives often proceed through highly reactive intermediates, leading to the formation of diverse molecular architectures. These reactions are a testament to the compound's utility in complex molecule synthesis.
One notable example is the Payne rearrangement, a process involving the transepoxidation of an epoxy alkoxide. While not a direct rearrangement of this compound itself, derivatives of this compound can be involved in synthetic sequences that feature this type of rearrangement. libretexts.org For instance, a biselectrophile prepared from this compound and crotonaldehyde can be a precursor in a multi-step synthesis where a Payne-type rearrangement is a key consideration. libretexts.org
Furthermore, theoretical studies have shed light on the rearrangement of intermediates derived from this compound. In the context of the catalyzed reaction between formaldehyde and this compound, an alkoxyoxetene intermediate is formed. grafiati.com Computational analyses have indicated that this alkoxyoxetene is often unstable and can spontaneously rearrange to form an ester, highlighting the propensity of this compound-derived intermediates to undergo structural reorganization. grafiati.com
Another significant rearrangement has been observed in the reaction of peri-substituted acetylenyl-9,10-anthraquinones, which can be synthesized from this compound derivatives, with guanidine. nsc.ru This complex transformation involves a remarkable disassembly of the alkyne moiety and the formal insertion of a nitrogen atom between the two acetylenic carbons. nsc.ru This process leads to the formation of polycyclic aromatic amides and demonstrates a profound skeletal rearrangement originating from the acetylenic precursor. nsc.ru
| Reaction Type | Reactants | Key Intermediate/Process | Product Type |
| Payne-type Rearrangement Consideration | This compound-derived biselectrophile | Epoxy alkoxide | Complex heterocyclic structures libretexts.org |
| Oxetene Rearrangement | Formaldehyde, this compound | Alkoxyoxetene | Ester grafiati.com |
| Alkyne Disassembly/Nitrogen Insertion | peri-substituted acetylenyl-9,10-anthraquinones (from this compound derivatives), Guanidine | Complex cascade with C-C bond cleavage and C-N bond formation | Polycyclic aromatic amides nsc.ru |
Radical Reactions and Radical Polymerization Involving this compound
The carbon-carbon triple bond in this compound is susceptible to attack by radicals, initiating a cascade of reactions that can lead to either small molecule functionalization or polymer formation. Radical reactions offer a distinct set of transformations compared to ionic or pericyclic pathways.
Radical polymerization is a process where a polymer chain grows through the successive addition of monomer units to a radical site. wikipedia.org While this compound itself is not a common monomer for large-scale industrial polymerization, its derivatives can participate in radical polymerization processes. The reactivity of the alkyne allows it to act as a building block in the synthesis of polymers with specific properties. ontosight.ai For instance, radical polymerization can be utilized to create a variety of polymers and material composites. wikipedia.org
Research has shown that radical reactions involving this compound can be initiated by various means. For example, the homolytic scission of a carbon-boron bond can generate radicals that react with alkynes. researchgate.net Furthermore, radical mechanisms have been proposed for transformations such as the oxidation of benzylic C-H bonds, where radical intermediates play a crucial role. researchgate.net
In the context of functional group interconversions and carbon-carbon bond formation, radical reactions provide a powerful tool. libretexts.org Key to these reactions is the generation of a carbon radical that can then add to an alkene or alkyne, such as this compound, to form a new carbon-carbon bond. libretexts.org
A specific example of a radical process involving a this compound derivative is in the synthesis of complex natural products. A synthesis was completed using radical reactions involving a derivative of this compound and crotonaldehyde. uic.edu
| Reaction Type | Key Features | Significance |
| Radical Polymerization | Successive addition of a radical to monomer units. wikipedia.org | Formation of polymers with specific properties. wikipedia.orgontosight.ai |
| Radical Addition | A carbon radical adds across the C≡C triple bond. | A method for carbon-carbon bond formation. libretexts.org |
| Radical-Initiated Synthesis | Use of radical initiators to start a reaction cascade. | Enables the synthesis of complex molecules. uic.edu |
Computational and Theoretical Chemistry Studies of Methoxyacetylene
Quantum Chemical Investigations of Methoxyacetylene Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of this compound. These methods, ranging from ab initio Hartree-Fock (HF) theory to more sophisticated Density Functional Theory (DFT), allow for the detailed examination of the molecule's electronic landscape. dergipark.org.tr Such studies provide insights into the distribution of electrons and the nature of the chemical bonds, which are crucial for predicting its reactivity.
Molecular Orbital Analysis and Bonding Characteristics of this compound
Molecular Orbital (MO) theory is a cornerstone of understanding chemical bonding and reactivity. For this compound, computational methods are used to calculate the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
In this compound (CH₃OC≡CH), the presence of the electron-donating methoxy (B1213986) group (-OCH₃) is expected to raise the energy of the HOMO compared to unsubstituted acetylene (B1199291), making it more susceptible to attack by electrophiles. The triple bond consists of one sigma (σ) bond and two perpendicular pi (π) bonds. The π-bonds are the primary sites of electron density and are typically involved in addition reactions.
Table 1: Representative Theoretical Bond Parameters (Note: The following data is illustrative, based on general principles and data from analogous systems calculated using DFT methods. Actual values may vary based on the level of theory and basis set used.)
| Parameter | Description | Predicted Trend/Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Higher values indicate stronger nucleophilicity. | Higher (less negative) than acetylene |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate stronger electrophilicity. | Slightly altered compared to acetylene |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. Smaller gaps suggest higher reactivity. | Smaller than acetylene |
| C≡C Bond Length | The distance between the two sp-hybridized carbon atoms. | ~1.21 Å |
| C-O Bond Length | The distance between the sp-hybridized carbon and the oxygen atom. | ~1.34 Å |
Electronic Properties and Reactivity Descriptors of this compound (e.g., Fukui functions)
DFT-based reactivity descriptors are powerful tools for predicting the most likely sites for chemical attack. mdpi.comnih.gov The Fukui function, ƒ(r), is a particularly useful local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. faccts.deresearchgate.net
The Fukui functions are defined as follows:
For nucleophilic attack (reaction with a nucleophile), the relevant function is ƒ⁺(r), which identifies the most electrophilic sites.
For electrophilic attack (reaction with an electrophile), the function ƒ⁻(r) is used to identify the most nucleophilic sites.
For radical attack, the function ƒ⁰(r) is employed. faccts.de
For this compound, the electron-donating methoxy group increases the electron density of the triple bond. Computational calculations would predict that the terminal acetylenic carbon (the CH group) is the most nucleophilic site, having the largest ƒ⁻(r) value, making it the primary target for electrophiles. Conversely, the internal acetylenic carbon (the C-OCH₃ group) would be the more electrophilic carbon of the alkyne, susceptible to nucleophilic attack. These predictions are crucial for understanding the regioselectivity of addition reactions.
Table 2: Predicted Reactivity Sites in this compound using Fukui Functions (Note: This table represents qualitative predictions based on established chemical principles and the application of Fukui function theory.)
| Atom/Site | Predicted Site for Electrophilic Attack (High ƒ⁻ value) | Predicted Site for Nucleophilic Attack (High ƒ⁺ value) |
|---|---|---|
| Terminal Alkyne Carbon (C-H) | ✔️ | |
| Internal Alkyne Carbon (C-O) | ✔️ | |
| Oxygen Atom | ✔️ (as a Lewis base) |
Reaction Pathway Elucidation and Transition State Analysis for this compound Reactions
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. nbu.ac.in This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers (activation energies) associated with different pathways, chemists can predict reaction mechanisms and selectivity. numberanalytics.com
Computational Modeling of Electrophilic and Nucleophilic Additions to this compound
Computational studies can model the step-by-step mechanism of electrophilic and nucleophilic additions to the this compound triple bond. For an electrophilic addition (e.g., addition of HBr), theoretical calculations can trace the reaction pathway, starting from the initial attack of the electrophile (H⁺) on the electron-rich terminal carbon. libretexts.org This would lead to the formation of a vinyl carbocation intermediate. The stability of this intermediate is a key factor determining the reaction rate and regioselectivity (Markovnikov's rule). Subsequent attack by the nucleophile (Br⁻) on the carbocation completes the reaction. Computational models can calculate the activation energy for each step and confirm the structure of the transition states. nih.gov
For nucleophilic additions, the reaction would typically require an electron-withdrawing group to activate the alkyne, but the methoxy group is donating. However, in specific contexts, such as in organometallic chemistry or under basic conditions, nucleophilic attack can occur. Theoretical models can explore these pathways, predicting the feasibility and stereochemical outcome of such reactions.
Theoretical Studies of Cycloaddition Mechanisms with this compound
Cycloaddition reactions are a powerful class of reactions for forming cyclic compounds. Theoretical studies have been crucial in understanding their mechanisms, especially for reactions that are difficult to study experimentally. magtech.com.cnorientjchem.org
A notable computational study investigated the [2+2] cycloaddition of this compound with formaldehyde (B43269), catalyzed by the Lewis acid boron trifluoride (BF₃). researchgate.netacs.org Using ab initio HF and DFT (B3LYP/6-31G*) calculations, researchers elucidated the reaction mechanism leading to the formation of methyl acrylate. researchgate.net The calculations supported a stepwise pathway over a concerted one. The key findings from the theoretical model include:
Lewis Acid Catalysis : The BF₃ catalyst coordinates to the formaldehyde oxygen, increasing its electrophilicity. nih.gov
Stepwise Mechanism : The reaction proceeds through an asynchronous formation of a four-membered ring intermediate, 2-methoxyoxete. The carbon-carbon bond forms first, leading to a zwitterionic intermediate that then closes the ring.
Intermediate Formation : The 2-methoxyoxete is a reactive intermediate, not a stable product.
Ring Opening : The oxete intermediate undergoes a subsequent electrocyclic ring-opening to yield the final, thermodynamically more stable product, methyl acrylate. researchgate.net
This theoretical work provided strong evidence for the intermediacy of the oxete and detailed the crucial role of the Lewis acid in lowering the activation energy of the initial cycloaddition step. researchgate.netnih.gov
Conformational Analysis and Tautomerism of this compound Derivatives
While this compound itself has a simple, rigid structure, its derivatives can exhibit more complex conformational and tautomeric behavior.
Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. researchgate.netmdpi.com For derivatives of this compound, such as those produced from addition or cycloaddition reactions, rotation around single bonds can lead to various conformers. For example, if this compound were incorporated into a larger, flexible molecule like a substituted cyclohexane, computational methods could predict the most stable chair conformation by calculating the energetic cost of steric interactions, such as 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org Theoretical calculations can determine the relative populations of different conformers at equilibrium and the energy barriers for their interconversion. youtube.com
Tautomerism involves the interconversion of constitutional isomers, most commonly through the migration of a proton. frontiersin.orgscirp.org While this compound itself does not have common tautomers, its reaction products can. For instance, the hydration of a this compound derivative could potentially lead to a product capable of keto-enol tautomerism. fiveable.meresearchgate.net Computational studies are highly effective at predicting the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.net DFT calculations can determine whether the keto or enol form is more stable in the gas phase or in different solvents, providing crucial insights into the equilibrium position.
Solvent Effects on this compound Reactivity: Computational Approaches
A notable example of a computational study on this compound's reactivity in the presence of a solvent is the investigation into the BF3-catalyzed reaction between this compound and formaldehyde. researchgate.netresearchgate.net This reaction is of interest as it leads to the formation of methyl acrylate. Theoretical calculations have been instrumental in elucidating the reaction pathway, which is proposed to proceed through a reactive intermediate, 2-methoxyoxete. researchgate.net
Initial computational work on this reaction utilized both semi-empirical and ab initio methods to explore the reaction mechanism. researchgate.net Specifically, the AM1/COSMO (Austin Model 1/Conductor-like Screening Model) method was employed to study the influence of a solvent. researchgate.netsparkle.pro.brwikipedia.org The COSMO model is an implicit solvation model that treats the solvent as a continuous medium with a specific dielectric constant, surrounding the solute molecule in a cavity. wikipedia.orggithub.io The results of these calculations indicated that the presence of a solvent leads to an earlier transition state in the reaction pathway. researchgate.net This suggests that the solvent stabilizes the transition state structure, thereby facilitating the reaction.
Further investigations using ab initio Hartree-Fock (HF) calculations with the 6-31G* basis set (HF/6-31G*) provided more detailed insights into the catalytic effect of BF3. researchgate.net These studies supported a stepwise mechanism involving the initial formation of a C-C bond to form the methoxy oxete intermediate. researchgate.net
The selection of the computational method and the solvation model is critical for obtaining reliable results. Implicit solvation models like the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM) are widely used due to their computational efficiency. gaussian.comnih.gov These models can effectively capture the bulk electrostatic effects of the solvent. For reactions where specific solute-solvent interactions, such as hydrogen bonding, are significant, explicit solvent models, where individual solvent molecules are included in the calculation, may be necessary to achieve higher accuracy. nih.gov
| Computational Method | Solvation Model | Key Findings for this compound Reactivity | Reference |
| AM1 | COSMO | The presence of a solvent leads to an earlier transition state in the BF3-catalyzed reaction with formaldehyde. | researchgate.net |
| HF/6-31G | N/A (Gas Phase) | Supported a stepwise mechanism for the BF3-catalyzed reaction with formaldehyde, involving a methoxy oxete intermediate. | researchgate.net |
| B3LYP/6-31G | N/A (Gas Phase) | Further elucidated the pathway involving the asynchronous formation of the methoxy oxete intermediate. | researchgate.net |
Machine Learning and Chemoinformatics in this compound Research
While specific applications of machine learning (ML) and chemoinformatics to this compound are not yet widely documented in scientific literature, these rapidly advancing fields offer significant potential to accelerate the understanding and utilization of this chemical compound. ijnc.irmdpi.comnumberanalytics.com
Machine learning , a subset of artificial intelligence, involves training algorithms on large datasets to recognize patterns and make predictions. aimlic.com In the context of this compound, ML models could be developed to predict various properties and behaviors. For instance, by training a model on a database of known reactions involving alkynes, it could predict the likely products, yields, or optimal reaction conditions for new reactions of this compound. neurips.ccacs.orgnih.gov Such models could significantly reduce the number of experiments required, saving time and resources. Furthermore, ML could be employed to predict spectroscopic properties, such as NMR or infrared spectra, which would aid in the identification and characterization of this compound and its reaction products. ijnc.irresearchgate.net
Chemoinformatics focuses on the storage, retrieval, and analysis of chemical information using computational tools. numberanalytics.com For this compound, chemoinformatics databases could be established to systematically store experimental and computational data, including reaction details, spectroscopic data, and calculated properties. ucr.edu These databases would serve as a valuable resource for the scientific community. Chemoinformatics tools can also be used for quantitative structure-activity relationship (QSAR) studies, which aim to correlate the chemical structure of molecules with their physical, chemical, or biological activity. numberanalytics.com By analyzing the structural features of this compound and related compounds, chemoinformatics could help in designing new molecules with desired properties. verachem.combroadinstitute.orgnih.gov
The integration of computational chemistry with machine learning is a particularly promising area. mdpi.com Data generated from quantum chemical calculations on this compound, such as electron densities, orbital energies, and reaction energy profiles, could be used to train highly accurate machine learning models. ijsea.com This synergy can lead to predictive tools that are both fast and chemically accurate.
| Potential Application | Data Required for Model Training | Potential Impact on this compound Research |
| Machine Learning | ||
| Reaction Outcome Prediction | A large dataset of alkyne reactions with detailed information on reactants, reagents, solvents, and products. | Accelerated discovery of new reactions and synthetic routes involving this compound. |
| Spectroscopic Property Prediction | A curated database of known compounds with their experimentally determined and/or computationally calculated spectra (NMR, IR, etc.). | Rapid identification and characterization of this compound and its derivatives. |
| Chemoinformatics | ||
| Database Development | Experimental and computational data on the synthesis, properties, and reactivity of this compound. | Centralized and accessible repository of knowledge to facilitate further research. |
| QSAR Studies | Structural information and measured properties (e.g., reactivity, stability) for a series of related alkynes. | Design of new molecules based on this compound with tailored properties. |
Applications of Methoxyacetylene in Complex Organic Synthesis
Methoxyacetylene as a Versatile C2 Building Block for Carbon Skeleton Construction
The this compound unit can be incorporated into larger molecules through various carbon-carbon bond-forming reactions. Its utility as a compact, two-carbon synthon is evident in its application for building both heterocyclic and oxygen-containing molecular frameworks.
The synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry, and intermediates derived from this compound provide a pathway to valuable five-membered rings like isoxazoles. organic-chemistry.org Isoxazoles are present in numerous biologically active compounds and are often synthesized via the cycloaddition of a nitrile oxide with an alkyne or the cyclization of intermediates like α,β-acetylenic oximes. organic-chemistry.org
A prominent strategy involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.org While this method does not use this compound directly as the starting alkyne, the required ynone precursors can be prepared through methods like Sonogashira coupling. organic-chemistry.org The reaction of an O-methyl oxime of an ynone with an electrophile such as iodine monochloride (ICl) triggers a cyclization to yield a highly substituted isoxazole. organic-chemistry.org The versatility of this approach allows for the introduction of various substituents, and the resulting halo-isoxazoles can be further modified using palladium-catalyzed cross-coupling reactions, making it a powerful tool for creating diverse molecular libraries based on this heterocyclic core. organic-chemistry.org
| Reactant Type | Key Transformation | Product | Significance |
| 2-Alkyn-1-one O-methyl oxime | Electrophilic Cyclization | 3,5-disubstituted 4-halo-isoxazole | Provides access to highly functionalized isoxazoles, which are important in medicinal chemistry. organic-chemistry.org |
This compound is a key precursor for the synthesis of oxygen-containing scaffolds, particularly four-membered oxetene rings. Computational studies using ab initio and Density Functional Theory (DFT) have detailed the reaction between this compound and formaldehyde (B43269), catalyzed by a Lewis acid like BF3. researchgate.net The calculations support a pathway involving the formation of a reactive intermediate, 2-H-methoxyoxete. researchgate.net This transformation proceeds through a formal [2+2] cycloaddition, which is a highly atom-economical process. researchgate.net The resulting methoxyoxete is not stable and undergoes a subsequent electrocyclic ring-opening to furnish methyl acrylate. researchgate.net The synthesis of stable oxetene derivatives through related catalytic processes can provide novel chiral building blocks for the pharmaceutical and agrochemical industries. researchgate.net
| Reactants | Catalyst (Model) | Intermediate | Final Product |
| This compound, Formaldehyde | BF3 (Lewis Acid) | 2-H-Methoxyoxete | Methyl Acrylate |
Table data derived from computational studies. researchgate.net
Construction of Heterocyclic Systems via this compound Adducts
This compound in Total Synthesis Strategies of Complex Natural Products
The strategic incorporation of this compound has been pivotal in the total synthesis of complex natural products. A notable example is its proposed use in the synthesis of the basiliolide and transtaganolide family of natural products. Current time information in Bangalore, IN. These molecules contain a challenging seven-membered C ring featuring a labile acyl ketene (B1206846) acetal (B89532). Current time information in Bangalore, IN.
In a retrosynthetic analysis, chemists envisioned that this complex C ring could be constructed via a formal [5+2] annulation. Current time information in Bangalore, IN. This key step would involve the reaction between an advanced tricyclic intermediate and this compound, or a suitable derivative, to directly form the core structure of the natural products. Current time information in Bangalore, IN. However, the practical application of this strategy proved challenging. Attempts at Sonogashira-type reactions with alkoxyacetylenes and other cross-coupling reactions with methoxyacetylide reagents were unsuccessful in the model system, highlighting the unique reactivity challenges associated with this particular substrate. Current time information in Bangalore, IN. This underscores both the potential and the difficulties of employing this compound derivatives in late-stage total synthesis. Current time information in Bangalore, IN.
Development of Novel Reagents and Catalysts from this compound Derivatives
This compound serves as a parent compound for the generation of more specialized reagents. One of the most common and useful derivatives is lithio-methoxyacetylene, formed by the deprotonation of this compound. This lithium acetylide is a potent nucleophile used to create new carbon-carbon bonds. For instance, it can be used in the synthesis of methoxyethynyl vinyl ketones, which are themselves valuable intermediates in cycloaddition reactions. uic.edu
Furthermore, the reactivity of this compound itself is the subject of methods development with transition metal catalysts. Earth-abundant metal catalysts are of increasing interest for sustainable chemistry. researchgate.net In one study, a manganese-based catalyst was used for the hydrophosphination of this compound. researchgate.net This reaction, which involves the addition of a P-H bond across the alkyne, proceeded with high selectivity to yield a gem-alkenylphosphine derivative. researchgate.net Such transformations showcase the ongoing development of new catalytic systems that can control the reactivity of simple building blocks like this compound to produce valuable organophosphorus compounds. researchgate.net
Advanced Materials and Polymer Science Derived from Methoxyacetylene
Polymerization Mechanisms of Methoxyacetylene and Substituted Acetylenes
The polymerization of substituted acetylenes, including this compound, can proceed through several mechanisms, largely dependent on the catalyst system employed. Transition metal catalysts are pivotal in steering the polymerization pathway.
Metathesis Polymerization: Early second- and third-row transition metals, such as niobium, tantalum, molybdenum, and tungsten, are known to catalyze the polymerization of acetylene (B1199291) monomers via a metathesis mechanism. nii.ac.jp This pathway typically results in high-molecular-weight polymers. nii.ac.jp For instance, MoCl₅ and WCl₆ are effective for the polymerization of monosubstituted acetylenes. metu.edu.tr Ternary catalyst systems based on MoOCl₄ have also been utilized, demonstrating living polymerization characteristics for certain substituted acetylenes, which allows for the synthesis of polymers with narrow molecular weight distributions. cmu.edu
Insertion Polymerization: Late transition metals like rhodium and iridium facilitate the polymerization of acetylene monomers through a coordination-insertion mechanism. nii.ac.jp This method often yields cis-stereoregulated polymers. nii.ac.jp Rhodium(I) complexes, in particular, are widely used due to their high reactivity and stability in the presence of various functional groups. mdpi.com
Other Mechanisms: Besides transition metal catalysis, substituted acetylenes can undergo polymerization through other mechanisms such as thermal, radical, and cationic pathways, although these are often less controlled. metu.edu.tr
The choice of catalyst and reaction conditions profoundly influences the resulting polymer's microstructure, molecular weight, and stereochemistry.
Functionalized Polyacetylene-Type Polymers from this compound Building Blocks
This compound can serve as a fundamental building block for the creation of functionalized polyacetylene-type polymers. The "post-modification" of a pre-formed polyacetylene backbone or the "polymerization of functionalized monomers" are two primary strategies.
The introduction of functional groups onto the polyacetylene chain can dramatically alter its properties and open up new applications. For example, a ring-opening metathesis polymerization (ROMP) protocol has been used to prepare functionalized polyacetylenes (fPAs) bearing various side chains, including electron-deficient and electron-donating groups. nih.gov These functional groups can render the polymers soluble and impart specific electronic and optical properties. nih.gov
Furthermore, polyacetylenes can be functionalized after polymerization. For instance, a polyacetylene polymer can be reacted in an atmosphere of a functional compound to introduce desired groups onto the polymer backbone. google.com This method allows for the creation of materials with tailored surface chemistry. The synthesis of nucleobase-functionalized polymers highlights the potential to incorporate biologically relevant moieties, leading to materials with potential applications in the biomedical field. rsc.org
Applications of this compound-Derived Polymers in Material Science (e.g., porous materials)
Polymers derived from this compound and other substituted acetylenes have shown significant promise in materials science, particularly in the development of porous materials. Porous organic polymers (POPs) are a class of materials characterized by their highly crosslinked, amorphous structures with nanopores. rsc.org
The rigidity and conjugation inherent in polyacetylene-type chains contribute to the formation of a porous texture in these materials. physchem.cz These microporous organic polymers (MOPs) can be designed to have specific pore sizes and chemical compositions on the pore surface, which is crucial for their application. physchem.cz
The applications of such porous polymers are diverse and include:
Gas Storage and Separation: The defined pore structure allows for the selective adsorption and separation of gases. frontiersin.org
Catalysis: They can act as heterogeneous catalysts or as supports for catalytic species. physchem.czmdpi.com
Sensing: The functional groups within the pores can be designed to interact with specific analytes for sensing applications. frontiersin.org
Environmental Remediation: Their high surface area makes them effective as chemisorbents and physisorbents for removing pollutants. physchem.czmdpi.com
The ability to functionalize these polymers and control their architecture at a molecular level provides a versatile platform for creating advanced materials for a wide range of technological applications. physchem.czfrontiersin.org
Future Directions and Emerging Research Avenues for Methoxyacetylene
Unexplored Reactivity Patterns and Nontraditional Activation of Methoxyacetylene
While the fundamental reactivity of this compound is understood, its participation in more complex and higher-order cycloaddition reactions remains a fertile ground for exploration. Computational studies and experimental work on related systems suggest that this compound could be a potent partner in reactions beyond simple [2+2] cycloadditions. The electron-donating methoxy (B1213986) group significantly polarizes the alkyne, making it a prime candidate for higher-order cycloadditions (HOCAs), such as [4+2], [6+4], and [8+2] reactions, with suitable conjugated partners like tropones or fulvenes. rsc.org Exploring these pathways could provide rapid access to complex polycyclic and carbocyclic frameworks that are difficult to synthesize via other means. Furthermore, its reaction with isoelectronic main group compounds, analogous to its known reactivity with carbonyls and thiocarbonyls, presents an unexplored frontier. biopacificmip.orgrsc.orgacs.orggeorgiasouthern.edu
A significant barrier to exploring this new reactivity is often the high activation energy required for these transformations. Nontraditional activation methods offer a powerful toolkit to overcome these hurdles and steer reactions toward novel products. numberanalytics.com Methods such as microwave irradiation, photochemistry, and mechanochemistry introduce energy into reacting systems through mechanisms distinct from conventional heating, often leading to dramatic rate enhancements and altered selectivity. oup.comrsc.org
Microwave-assisted organic synthesis (MAOS), in particular, could be transformative. Microwave energy directly couples with polar molecules, like this compound, creating localized superheating effects that can accelerate reactions with high activation energies. nih.gov This allows chemists to access thermodynamic products that are unreachable under conventional heating, potentially modifying reaction selectivity. beilstein-journals.org The application of these techniques to this compound chemistry could unlock new reactivity patterns and provide efficient, solvent-free pathways to novel compounds.
| Activation Energy (Ea) Range | Expected Outcome with Conventional Heating | Potential for Improvement with Microwave (MW) Irradiation | Rationale |
| < 20 kcal/mol | Reaction proceeds easily | Little to no improvement expected | The kinetic barrier is low enough that conventional heating is sufficient; MW offers no significant advantage. |
| 20–30 kcal/mol | Reaction is slow or requires harsh conditions | Significant improvement expected | MW irradiation can efficiently supply the required activation energy, leading to faster reactions and higher yields under milder overall conditions. beilstein-journals.org |
| > 30 kcal/mol | Reaction is often unfeasible | Improvement possible, especially with susceptors | The reaction is highly challenging for both methods, but MW in combination with highly polar solvents or ionic liquids (susceptors) can create intense hot spots to overcome the very high energy barrier. beilstein-journals.org |
| Table 1: Predicted Influence of Microwave Irradiation on Reactions Based on Activation Energy. This predictive model suggests that unexplored reactions of this compound with moderate to high activation barriers are prime candidates for investigation using microwave technology. beilstein-journals.org |
Integration of this compound Chemistry in Flow Chemistry and Microreactor Technologies
This compound is a gas at standard temperature and pressure, which presents handling challenges for batch synthesis on a large scale. Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, offers a compelling solution to these challenges. wikipedia.org This technology is particularly well-suited for reactions involving gases, toxic materials, or highly reactive intermediates by offering superior control over reaction parameters and significantly enhancing safety. researchgate.netacs.orgbeilstein-journals.org
Integrating this compound into flow systems would enable its safe, on-demand use, minimizing the risks associated with handling and storing a potentially hazardous gas. Microreactors provide an exceptionally high surface-area-to-volume ratio, which allows for extremely efficient heat and mass transfer. wikipedia.orgresearchgate.net This precise temperature control is critical for managing highly exothermic reactions and for improving the selectivity of competing reaction pathways. Furthermore, the scalability of flow processes is often more straightforward than batch processes; production can be increased by running the system for longer or by "numbering-up" (running multiple reactors in parallel). researchgate.net
Case studies have demonstrated the power of flow chemistry to improve reactions that introduce alkyne functionalities, overcoming issues like byproduct crystallization and improving yield and stereoselectivity while drastically reducing reaction times. adesisinc.com Applying this technology to this compound could enable:
Safe handling of a gaseous reagent: this compound can be fed directly from a cylinder into the flow stream, reacting immediately and eliminating the need to handle large quantities in a batch reactor.
Precise stoichiometric control: Mass flow controllers can deliver precise amounts of the gas, improving reproducibility and minimizing waste.
Access to unstable intermediates: The short residence times within a microreactor can allow for the generation and immediate use of highly reactive intermediates derived from this compound that would decompose in a batch setting. acs.org
Telescoped synthesis: Multiple reaction steps can be linked together in a continuous sequence, avoiding timely and costly isolation and purification of intermediates. acs.org
Sustainable and Biocatalytic Approaches Involving this compound
The principles of green chemistry increasingly guide modern synthetic strategies, and future research on this compound will undoubtedly embrace this paradigm. This involves not only the use of sustainable technologies like flow chemistry but also the development of biocatalytic methods. Enzymes offer unparalleled selectivity under mild, aqueous conditions and represent a highly sustainable alternative to traditional chemical catalysts. georgiasouthern.edu
While biocatalysis involving this compound itself is unexplored, recent breakthroughs in enzyme-catalyzed reactions on other alkynes highlight a clear path forward. Researchers have discovered and characterized enzymes capable of performing transformations that are challenging for traditional chemistry, including:
Selective Halogenation: The flavin-dependent halogenase "JamD" has been shown to selectively add bromine or iodine to terminal alkynes in the presence of other sensitive functional groups, a reaction that typically requires harsh chemical reagents. acs.org
Selective Reduction: Ene-reductases (EREDs) can catalyze the selective reduction of electron-deficient alkynes to either (Z) or (E) alkenes with high stereoselectivity, offering a green alternative to heavy-metal catalysts like Lindlar's catalyst. nih.gov
Hydration and Functionalization: Chemoenzymatic cascades that combine gold-catalyzed alkyne hydration with transaminase-catalyzed amination have been developed to produce valuable chiral amines directly from alkynes in a one-pot process. chemrxiv.org Other enzymes have shown activity in the enantioselective reduction of β-keto alkynes. georgiasouthern.edu
The future application of such biocatalytic systems to this compound could yield novel, high-value chiral building blocks. Directed evolution and enzyme engineering could be used to tailor enzymes specifically for this compound, potentially enabling selective additions across the triple bond or transformations involving the methoxy group. For instance, an engineered enzyme could perform an enantioselective hydration or amination of this compound, providing direct access to valuable chiral synthons.
Interdisciplinary Research Incorporating this compound in New Fields
The unique reactivity of the alkyne functional group makes it a powerful tool in interdisciplinary fields, particularly materials science and chemical biology. rsc.org Future research will see this compound incorporated as a key building block in these areas.
In Materials Science, the triple bond of this compound is an ideal handle for polymerization and material functionalization. numberanalytics.com Alkynes are precursors to a wide range of polymers, including:
Conjugated Polymers: Polymerization of alkynes can lead to conjugated systems with interesting electronic and photophysical properties, suitable for applications in organic electronics such as sensors and organic light-emitting diodes (OLEDs). oup.com
Functional Polymers: The this compound unit can be incorporated into polymer backbones or side chains. The alkyne can then be used as a "click" handle for post-polymerization modification via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the precise attachment of functional groups. numberanalytics.comnumberanalytics.com This enables the creation of materials with tailored properties for biomedical applications, such as drug delivery or tissue engineering. biopacificmip.orgrsc.orgnih.govresearchgate.net
In Chemical Biology, small molecules containing a bioorthogonal handle—a functional group that is inert in biological systems but reacts selectively with a specific partner—are essential tools. mdpi.com The alkyne is the most prominent example of such a handle, used extensively in chemical proteomics and biological imaging. rsc.orgacs.org A this compound-derived probe could be developed for:
Target Identification: A bioactive molecule could be tagged with this compound. After introduction into cells, the probe can be covalently cross-linked to its protein targets. The alkyne tag then allows for the "clicking" on of a reporter group (like biotin (B1667282) for enrichment or a fluorophore for imaging), enabling the identification of the protein binding partners. nih.govnih.gov
Activity-Based Protein Profiling (ABPP): this compound could be incorporated into probes designed to react covalently with the active site of specific enzymes, allowing for the profiling of enzyme activity directly in complex biological systems. mdpi.com
The exploration of this compound in these interdisciplinary contexts will expand its role far beyond traditional organic synthesis, positioning it as a key component in the development of next-generation materials and biological probes.
Q & A
How can researchers distinguish methoxyacetylene from structurally similar compounds in low-temperature oxidation studies?
Basic Question
Methodological Answer:
this compound (C₃H₄O) can be identified using Threshold Photoelectron Spectroscopy (TPES) by comparing its ionization energy (IE: 9.48 eV) to reference spectra. For example, in n-pentane oxidation experiments, TPES at m/z 56 distinguishes this compound from acrolein (IE: 10.11 eV) and but-1-ene (IE: 9.55 eV) through spectral deconvolution . Key steps include:
- Calibrating instruments with reference compounds.
- Analyzing signal branching ratios (e.g., acrolein:this compound:but-1-ene = 1:0.04:0.08).
- Validating results with computational models (e.g., allyl hydroperoxide decomposition pathways).
What experimental strategies resolve contradictions in detecting this compound as a minor oxidation product?
Advanced Question
Methodological Answer:
Conflicting data on this compound’s presence in oxidation reactions often arise from low signal-to-noise ratios and overlapping spectral features. To address this:
- Use synchrotron-based photoionization mass spectrometry to enhance resolution.
- Apply Bayesian spectral fitting to quantify uncertainties (e.g., 40% error for this compound vs. 3% for acrolein) .
- Cross-validate with kinetic models (e.g., n-pentane oxidation mechanisms) to confirm plausible formation pathways, even at trace levels (~7 ppm) .
What synthetic routes enable the controlled generation of this compound for mechanistic studies?
Advanced Question
Methodological Answer:
this compound is often synthesized via retro-Diels-Alder reactions . For example:
- React dicyanoacetylene (DCNA) with o-dimethoxybenzene to form 5-methoxyphthalonitrile, releasing this compound as a byproduct .
- Optimize conditions using Lewis acid catalysis (e.g., BF₃) to stabilize intermediates like 2-H-methoxyoxete, as shown in ab initio studies .
- Monitor reaction progress with in situ FTIR to detect characteristic C≡C-O stretches (~2100 cm⁻¹).
How can computational methods clarify this compound’s role in reaction mechanisms?
Advanced Question
Methodological Answer:
Density Functional Theory (DFT) and ab initio calculations (e.g., HF/6-31G*) are critical for modeling:
- Transition states in BF₃-catalyzed [2+2] cycloadditions between this compound and formaldehyde .
- Thermodynamic stability of intermediates (e.g., 4-ethoxyoxetes) under varying temperatures .
- Compare computed ionization energies with experimental TPES data to validate spectral assignments .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Question
Methodological Answer:
this compound requires stringent precautions due to its reactivity and toxicity:
- Use NIOSH/MSHA-approved respirators and EN 374-certified gloves to prevent inhalation/skin contact .
- Conduct reactions in fume hoods with >12 air changes/hour to limit airborne exposure .
- Store in sealed, inert containers under argon to prevent polymerization .
Why is this compound absent from some oxidation models, and how can this gap be addressed?
Advanced Question
Methodological Answer:
Existing n-pentane oxidation models (e.g., Bugler et al.) often omit this compound due to its low concentration and uncertain formation pathways. To improve models:
- Incorporate pressure-dependent rate constants for this compound-generating reactions (e.g., radical recombination).
- Use sensitivity analysis to identify critical reactions affecting its yield .
- Validate with high-pressure mass spectrometry to detect trace intermediates.
What analytical challenges arise in quantifying this compound in complex reaction mixtures?
Advanced Question
Methodological Answer:
Challenges include co-elution with isomers and low ionization efficiency. Solutions involve:
- Gas chromatography coupled with vacuum ultraviolet spectroscopy (GC-VUV) for isomer separation.
- Collision-induced dissociation (CID) in tandem MS to isolate m/z 56 fragments.
- Calibrate detectors using isotopically labeled this compound (e.g., ¹³C analogs) .
How should researchers address the lack of chemical safety assessments for this compound?
Basic Question
Methodological Answer:
While no formal safety assessments exist , adopt precautionary principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
